1,4-Dichloro-2-fluoro-5-(trifluoromethyl)benzene chemical properties
1,4-Dichloro-2-fluoro-5-(trifluoromethyl)benzene chemical properties
An In-depth Technical Guide to 1,4-Dichloro-2-fluoro-5-(trifluoromethyl)benzene
Introduction: A Strategic Building Block in Modern Chemistry
1,4-Dichloro-2-fluoro-5-(trifluoromethyl)benzene is a highly functionalized aromatic compound that serves as a pivotal intermediate in the synthesis of complex organic molecules. Its unique substitution pattern—featuring two chlorine atoms, a fluorine atom, and a trifluoromethyl group—imparts a distinct combination of electronic and steric properties. The trifluoromethyl group, in particular, is a celebrated feature in medicinal chemistry, known for its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates[1]. This guide provides a comprehensive technical overview of this compound's chemical properties, synthesis, reactivity, and applications, tailored for professionals in research and drug development.
Molecular Structure and Identification
The precise arrangement of electron-withdrawing groups on the benzene ring dictates the molecule's reactivity and physical properties.
Chemical Identity
| Identifier | Value | Source |
| IUPAC Name | 1,4-Dichloro-2-fluoro-5-(trifluoromethyl)benzene | N/A |
| CAS Number | 89634-77-5 | [2][3][4] |
| Molecular Formula | C₇H₂Cl₂F₄ | [5] |
| Molecular Weight | 232.99 g/mol | [3][5] |
| InChI Key | DXXZFKXKWLVECJ-UHFFFAOYSA-N | [3] |
Structural Representation
Caption: Molecular structure of 1,4-Dichloro-2-fluoro-5-(trifluoromethyl)benzene.
Physicochemical and Spectroscopic Properties
While extensive experimental data for this specific isomer is not widely published, its properties can be predicted based on its structure and data from similar compounds.
Physical Properties
| Property | Value | Notes |
| Purity | ≥96% | As reported by commercial suppliers[3]. |
| Appearance | Colorless liquid or solid | Inferred from similar halogenated benzenes. |
| Boiling Point | No data available | Expected to be high due to molecular weight and polarity. |
| Melting Point | No data available | N/A |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., THF, CH₂Cl₂, hexanes). | Typical for halogenated aromatic compounds. |
Predicted Spectroscopic Analysis
A detailed analysis of its spectroscopic signature is crucial for reaction monitoring and quality control.
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¹H NMR: The spectrum is expected to show two distinct signals in the aromatic region, both appearing as doublets or more complex multiplets due to coupling with the adjacent fluorine atom (³J H-F) and potentially longer-range coupling. The chemical shifts will be significantly downfield due to the cumulative electron-withdrawing effect of the four substituents.
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¹³C NMR: The spectrum will display seven unique signals. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms (¹J C-F). Carbons bonded to chlorine and fluorine will also exhibit characteristic shifts and potential C-F coupling.
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¹⁹F NMR: Two distinct signals are predicted. One signal for the single fluorine atom on the ring, which will be split by the adjacent protons. A second, more intense signal (integrating to 3F) for the trifluoromethyl group will appear as a singlet, as there are no adjacent protons or fluorine atoms to couple with[6].
Synthesis and Reactivity Profile
Understanding the synthesis and reactivity is key to utilizing this compound as a building block.
Plausible Synthetic Pathway
While specific documented syntheses for 89634-77-5 are proprietary, a logical retrosynthetic approach can be proposed based on established organofluorine chemistry. A common strategy involves the modification of a pre-existing, highly substituted aniline.
Caption: Proposed synthetic workflow via the Schiemann reaction.
This pathway is advantageous as the starting aniline is often more accessible, and the diazotization-fluorination sequence is a well-established method for introducing fluorine onto an aromatic ring.
Reactivity Insights
The molecule's reactivity is dominated by the strong electron-withdrawing nature of its substituents.
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Nucleophilic Aromatic Substitution (SNAr): The benzene ring is highly electron-deficient, making it susceptible to SNAr. The chlorine atoms are the most likely leaving groups, particularly the one para to the strongly withdrawing trifluoromethyl group. This makes the compound an excellent substrate for introducing nucleophiles like amines, alkoxides, or thiolates.
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Electrophilic Aromatic Substitution (EAS): The ring is strongly deactivated towards electrophilic attack (e.g., nitration, halogenation, Friedel-Crafts). Reactions, if they occur, would require harsh conditions, and substitution would be directed to the C-6 position, which is the least deactivated site.
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Metal-Catalyzed Cross-Coupling: The C-Cl bonds can participate in various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the formation of C-C, C-N, and C-O bonds. This versatility is a primary reason for its utility in synthetic campaigns.
Caption: Reactivity profile of the title compound.
Applications in Drug Development and Materials Science
The title compound is primarily a building block. Its value lies in its ability to introduce a trifluoromethyl-substituted dichlorofluorophenyl moiety into a target molecule.
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Agrochemicals: Similar to pharmaceuticals, the introduction of fluorinated groups can enhance the efficacy and stability of pesticides and herbicides.
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Materials Science: The high polarity and thermal stability of polyfluorinated aromatic compounds make them candidates for use in the synthesis of specialized polymers, liquid crystals, and other advanced materials.
Safety and Handling
Disclaimer: No specific safety data sheet (SDS) for CAS 89634-77-5 was found. The following information is based on structurally related compounds like dichlorobenzotrifluorides and should be used as a guideline only. A substance-specific risk assessment is mandatory before use.
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Hazards: Assumed to be harmful if swallowed, causing skin irritation, and serious eye irritation/damage[8][9][10][11]. May be toxic to aquatic life with long-lasting effects[8]. Combustible liquid is also a potential hazard[8][11].
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Personal Protective Equipment (PPE):
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Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
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Skin Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene), a lab coat, and ensure full body coverage.
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Respiratory Protection: Use only in a well-ventilated fume hood. If inhalation risk is high, a NIOSH-approved respirator may be necessary.
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Handling and Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and open flames. Store away from strong oxidizing agents.
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Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow it to enter drains.
Example Experimental Protocol: Nucleophilic Aromatic Substitution
The following is an illustrative, field-proven protocol for a typical SNAr reaction using a similar substrate. It should be adapted and optimized for the specific reaction with 1,4-dichloro-2-fluoro-5-(trifluoromethyl)benzene.
Objective: Synthesis of a substituted aniline via SNAr.
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Materials & Setup:
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1,4-Dichloro-2-fluoro-5-(trifluoromethyl)benzene (1.0 equiv)
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Desired amine (e.g., morpholine, 1.2 equiv)
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Diisopropylethylamine (DIPEA) or K₂CO₃ (2.0 equiv) as a base
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Anhydrous Dimethyl Sulfoxide (DMSO) as solvent
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Round-bottom flask with a magnetic stir bar and reflux condenser
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Nitrogen or Argon inert atmosphere setup
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Step-by-Step Procedure:
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To the round-bottom flask, add 1,4-dichloro-2-fluoro-5-(trifluoromethyl)benzene and the chosen base.
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Flush the flask with nitrogen for 5-10 minutes.
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Add anhydrous DMSO via syringe to dissolve the reagents.
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Add the amine nucleophile dropwise to the stirring solution at room temperature.
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Heat the reaction mixture to 80-120 °C (temperature to be optimized).
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Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).
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Work-up and Purification:
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Cool the reaction mixture to room temperature.
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Pour the mixture into a separatory funnel containing water and ethyl acetate.
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Extract the aqueous layer three times with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
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Concentrate the solvent under reduced pressure to obtain the crude product.
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Purify the crude material using flash column chromatography on silica gel, typically with a hexane/ethyl acetate gradient, to yield the pure product.
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References
Sources
- 1. jelsciences.com [jelsciences.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 1,4-Dichloro-2-fluoro-5-(trifluoromethyl)benzene [cymitquimica.com]
- 4. 1,4-Dichloro-2-fluoro-5-(trifluoromethyl)benzene | 89634-77-5 [sigmaaldrich.com]
- 5. 1,4-Dichloro-2-fluoro-5-(trifluoromethyl)benzene | C7H2Cl2F4 | CID 13609146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
